Doramapimod C-14
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Doramapimod involves the formation of an aryl-pyrazole scaffold, which is critical for its binding properties. The synthetic route typically includes the following steps:
- Formation of the pyrazole ring through cyclization reactions.
- Attachment of the phenyl group to the pyrazole ring.
- Introduction of functional groups to enhance binding affinity and selectivity .
Industrial Production Methods: Industrial production of Doramapimod involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Purification steps including crystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Doramapimod undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the phenylpyrazole scaffold.
Substitution: Substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of Doramapimod with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Doramapimod has a wide range of scientific research applications, including:
Mechanism of Action
Doramapimod exerts its effects by inhibiting the p38 MAP kinase, a key regulator of the production of proinflammatory cytokines. The compound binds to an allosteric site on the kinase, causing a conformational change that inhibits its activity. This inhibition leads to a decrease in the production of cytokines such as tumor necrosis factor and interleukin-1, thereby reducing inflammation .
Comparison with Similar Compounds
SB203580: Another p38 MAP kinase inhibitor with a different binding mechanism.
VX-702: A potent inhibitor of p38 MAP kinase with similar anti-inflammatory properties.
SCIO-469: A selective inhibitor of p38 MAP kinase used in clinical trials for inflammatory diseases.
Uniqueness of Doramapimod: Doramapimod is unique due to its high selectivity and potency as a p38 MAP kinase inhibitor. It exhibits slow binding kinetics and a large conformational change upon binding, which is not observed in other kinases . This unique binding mechanism contributes to its effectiveness in reducing inflammation at nanomolar concentrations .
Properties
CAS No. |
850312-12-8 |
---|---|
Molecular Formula |
C31H37N5O3 |
Molecular Weight |
529.6 g/mol |
IUPAC Name |
1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl](14C)urea |
InChI |
InChI=1S/C31H37N5O3/c1-22-9-11-23(12-10-22)36-29(21-28(34-36)31(2,3)4)33-30(37)32-26-13-14-27(25-8-6-5-7-24(25)26)39-20-17-35-15-18-38-19-16-35/h5-14,21H,15-20H2,1-4H3,(H2,32,33,37)/i30+2 |
InChI Key |
MVCOAUNKQVWQHZ-QJTAWUFMSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)N[14C](=O)NC3=CC=C(C4=CC=CC=C43)OCCN5CCOCC5 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=CC=C(C4=CC=CC=C43)OCCN5CCOCC5 |
Origin of Product |
United States |
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